molecular formula C15H12N4OS B13998659 N-(5-Phenyl-1,3,4-thiadiazol-2-YL)benzohydrazide CAS No. 13229-05-5

N-(5-Phenyl-1,3,4-thiadiazol-2-YL)benzohydrazide

Cat. No.: B13998659
CAS No.: 13229-05-5
M. Wt: 296.3 g/mol
InChI Key: UPBBTEPDSZJLAF-UHFFFAOYSA-N
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Description

N-(5-Phenyl-1,3,4-thiadiazol-2-YL)benzohydrazide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a thiadiazole ring fused with a phenyl group and a benzohydrazide moiety, which contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of N-(5-Phenyl-1,3,4-thiadiazol-2-YL)benzohydrazide typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(5-Phenyl-1,3,4-thiadiazol-2-YL)benzohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include hydrazine, carbon disulfide, and potassium thiocyanate. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine can lead to the formation of hydrazine derivatives, while the reaction with carbon disulfide can produce thiadiazole derivatives.

Scientific Research Applications

In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promising results as an antimicrobial and anticancer agent . The compound’s ability to inhibit the growth of certain cancer cell lines and its antimicrobial properties make it a valuable candidate for further research and development in these areas.

Mechanism of Action

The mechanism of action of N-(5-Phenyl-1,3,4-thiadiazol-2-YL)benzohydrazide involves its interaction with specific molecular targets and pathways . For instance, it has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these kinases, the compound can effectively reduce the growth and spread of cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microbial cells.

Comparison with Similar Compounds

N-(5-Phenyl-1,3,4-thiadiazol-2-YL)benzohydrazide can be compared with other 1,3,4-thiadiazole derivatives, such as N-(4-nitrophenyl)acetohydrazonoyl bromide and N-phenylbenzohydrazonoyl chloride . These compounds share similar structural features but differ in their biological activities and chemical properties. The unique combination of the thiadiazole ring with the phenyl and benzohydrazide groups in this compound contributes to its distinct biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

13229-05-5

Molecular Formula

C15H12N4OS

Molecular Weight

296.3 g/mol

IUPAC Name

N'-(5-phenyl-1,3,4-thiadiazol-2-yl)benzohydrazide

InChI

InChI=1S/C15H12N4OS/c20-13(11-7-3-1-4-8-11)16-18-15-19-17-14(21-15)12-9-5-2-6-10-12/h1-10H,(H,16,20)(H,18,19)

InChI Key

UPBBTEPDSZJLAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NNC(=O)C3=CC=CC=C3

Origin of Product

United States

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